2-[(3-Ethylphenoxy)methyl]oxirane
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(3-Ethylphenoxymethyl)oxirane, also known as ethylphenylglycidyl ether, is the carboxylic acid group in a biochemical system . The compound interacts with carboxylic acids, initiating a series of reactions that lead to the formation of β-hydroxypropyl ester .
Mode of Action
The interaction of 2-(3-Ethylphenoxymethyl)oxirane with its targets involves a series of parallel consecutive stages . Initially, a tertiary amine catalyzes the reaction, leading to the quaternization of the amine by the activated oxirane . Following this, the carboxylate anion participates in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The primary biochemical pathway affected by 2-(3-Ethylphenoxymethyl)oxirane is the formation of β-hydroxypropyl ester . This process involves the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Result of Action
The result of the action of 2-(3-Ethylphenoxymethyl)oxirane is the formation of β-hydroxypropyl ester . This compound is formed through a nucleophilic attack on the oxirane by a carboxylate, leading to the regeneration of the carboxylate and the formation of the ester .
Action Environment
The action of 2-(3-Ethylphenoxymethyl)oxirane is influenced by various environmental factors. For instance, the presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation . Additionally, the temperature can impact the rate constants and activation energies of the reaction
Preparation Methods
The synthesis of 2-[(3-Ethylphenoxy)methyl]oxirane typically involves the reaction of 3-ethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(3-Ethylphenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Ethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-[(3-Ethylphenoxy)methyl]oxirane can be compared with other similar compounds such as:
- 2-[(3-Methylphenoxy)methyl]oxirane
- 2-[(3-Propylphenoxy)methyl]oxirane
- 2-[(3-Butylphenoxy)methyl]oxirane
These compounds share similar structural features but differ in the length of the alkyl chain attached to the phenoxy group. The uniqueness of this compound lies in its specific reactivity and applications, which may vary slightly from its analogs due to the differences in steric and electronic effects .
Properties
IUPAC Name |
2-[(3-ethylphenoxy)methyl]oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-4-3-5-10(6-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJOSAKLOBJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299085 | |
Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-81-3 | |
Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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